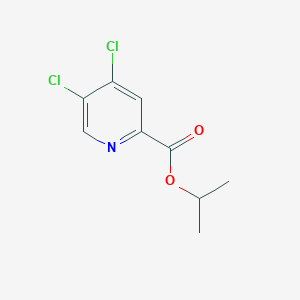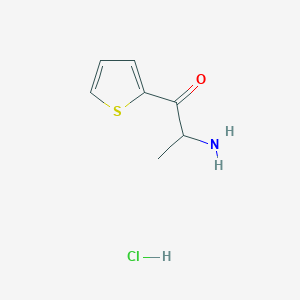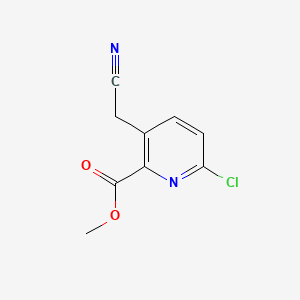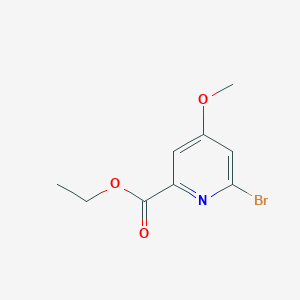
Ethyl 6-bromo-4-methoxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-4-methoxypicolinate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of picolinic acid, featuring a bromine atom at the 6th position and a methoxy group at the 4th position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-4-methoxypicolinate typically involves the bromination of ethyl 4-methoxypicolinate. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions, often initiated by a light source such as a tungsten bulb . The reaction proceeds efficiently, yielding the desired product with good selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, potentially incorporating continuous flow reactors and advanced purification methods to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6-bromo-4-methoxypicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed:
Substituted Picolinates: Depending on the nucleophile used in substitution reactions.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-4-methoxypicolinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 6-bromo-4-methoxypicolinate depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be substituted under various conditions. In medicinal chemistry, its effects would be determined by its interaction with biological targets, which could include enzymes or receptors, depending on the specific derivative or conjugate being studied.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-bromo-6-methoxypicolinate
- Ethyl 3-bromo-6-methoxypicolinate
Comparison: Ethyl 6-bromo-4-methoxypicolinate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it can undergo, making it distinct from other brominated picolinates .
Eigenschaften
Molekularformel |
C9H10BrNO3 |
|---|---|
Molekulargewicht |
260.08 g/mol |
IUPAC-Name |
ethyl 6-bromo-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-4-6(13-2)5-8(10)11-7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
BFXYYUDFYNMXEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=CC(=C1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


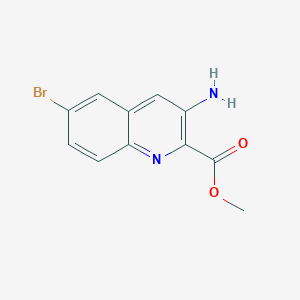
![3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13676707.png)
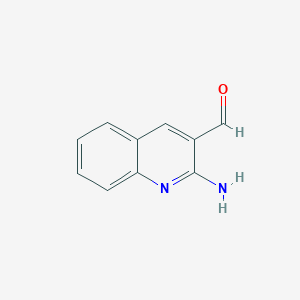
![3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676714.png)
![(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13676721.png)
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B13676726.png)
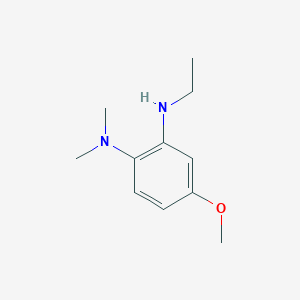
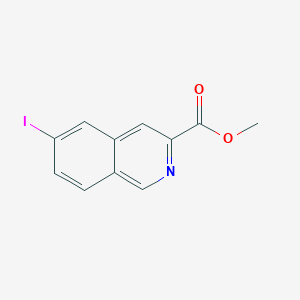
![1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13676735.png)
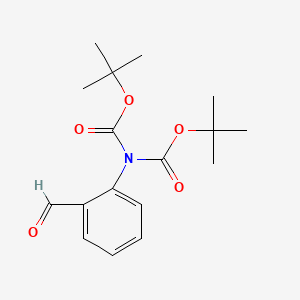
![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13676743.png)
